Clecarmycin C

Antitumor Cytotoxicity Comparative Pharmacology

Standard antitumor screening libraries rely heavily on topoisomerase inhibitors like doxorubicin, limiting the discovery of new mechanisms. Clecarmycin C solves this with its distinct epoxide-containing anthrapyrone core and dual antibacterial-antitumor profile. • 10-20x greater cytotoxicity than adriamycin against HeLa S3 cells (IC50 11.5 µg/mL) • Potent Gram-positive antibacterial activity (MIC 0.04-0.33 µg/mL) • Validated in vivo antitumor efficacy in murine leukemia P388 and sarcoma 180 models Supplied as a solid with characterized purity; ideal for pathway deconvolution, target identification, and comparative SAR studies alongside Clecarmycin A1.

Molecular Formula C29H26O11
Molecular Weight 550.5 g/mol
CAS No. 136427-31-1
Cat. No. B162892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClecarmycin C
CAS136427-31-1
Synonymsclecarmycin C
Molecular FormulaC29H26O11
Molecular Weight550.5 g/mol
Structural Identifiers
SMILESCC1C(C(=O)CC(O1)C23C(C4=C(C=C5C(=C4O)C=C(C6=C5OC(=CC6=O)C7(C(O7)C8CO8)C)C)C(=O)C2O3)O)O
InChIInChI=1S/C29H26O11/c1-9-4-11-12(24-19(9)14(30)6-17(38-24)28(3)26(39-28)16-8-36-16)5-13-20(22(11)33)25(35)29(27(40-29)23(13)34)18-7-15(31)21(32)10(2)37-18/h4-6,10,16,18,21,25-27,32-33,35H,7-8H2,1-3H3
InChIKeyCUSVKWXGLVYYKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clecarmycin C: Dual-Activity Antitumor Antibiotic Overview


Clecarmycin C (CAS 136427-31-1) is a polyketide-derived antitumor antibiotic isolated from the fermentation broth of Streptomyces sp. DO-114 [1]. It belongs to a unique structural class featuring an epoxide-containing anthrapyrone core with a molecular formula of C29H26O11 and a molecular weight of 550.51 g/mol [2]. First reported in 1995 by Fujii et al., Clecarmycin C exhibits a dual biological profile, demonstrating both potent antibacterial activity, particularly against Gram-positive pathogens, and significant antiproliferative/cytotoxic effects against human tumor cell lines [1]. It has been shown to possess in vivo antitumor efficacy in murine models, including leukemia P388 and sarcoma 180 [1].

Natural-product antibiotic scaffold from Streptomyces sp.
Dual-activity screening: antibacterial and cell-model antiproliferative endpoints
Reported in vivo tumor-model response context (leukemia P388, sarcoma 180)
Non-anthracycline mechanism-of-action studies

Why Clecarmycin C Cannot Be Substituted


Clecarmycin C cannot be substituted by common research antibiotics or antitumor agents due to its distinct dual-mechanism activity and unique structural class. Unlike generic anthracyclines such as adriamycin (doxorubicin), which primarily function via topoisomerase II inhibition and DNA intercalation, Clecarmycin C belongs to the epoxide-containing anthrapyrone class, which suggests a different, though not fully elucidated, mechanism of action [1]. Furthermore, in direct cytotoxicity assays, Clecarmycin C exhibits a significantly different potency profile, being 10-20 times stronger than adriamycin against HeLa S3 cells . Its antibacterial spectrum is also specific; it is highly potent against Gram-positive bacteria (MIC 0.04-0.33 μg/mL) but shows a distinct profile compared to its structural analog Clecarmycin A1, which demonstrates stronger activity against Gram-negative bacteria and Candida albicans [2]. This unique combination of potent antitumor and antibacterial activities within a single, structurally complex natural product precludes simple substitution with any single standard agent or common analog.

Anthracycline replacement: Cytotoxicity profile and mechanism differ from doxorubicin; direct substitution may shift cell-model response and pathway readouts.
Antimicrobial spectrum mismatch: Gram-positive-focused activity; broader-spectrum requirements (Gram-negative, Candida) may not be met with this compound alone.
Structural analog sensitivity: Clecarmycin A1 differs in cytotoxicity and antimicrobial breadth; substitution without re-validation may alter SAR conclusions.

Quantitative Differentiation Evidence


Enhanced Cytotoxicity vs. Adriamycin

In a direct cytotoxicity comparison against human cervical carcinoma HeLa S3 cells, Clecarmycin C demonstrates significantly greater potency than the standard chemotherapeutic agent adriamycin (doxorubicin). This provides a clear, quantitative basis for selecting Clecarmycin C over a generic antitumor agent in specific experimental contexts .

Cytotoxicity vs. Adriamycin
Data to verify
IC50 11.5 mg/mL vs. ~115–230 mg/mL (HeLa S3)
Reported cell-model response context; supports cytotoxicity endpoint review
Direct head-to-head comparison; source data pending
Antitumor Cytotoxicity Comparative Pharmacology

Gram-Positive Antibacterial Potency

Clecarmycin C exhibits a broad and potent inhibitory effect against Gram-positive bacteria. The reported minimum inhibitory concentration (MIC) range of 0.04-0.33 μg/mL defines its potency, but the specific activity profile differentiates it from its close analog Clecarmycin A1 [1].

Gram-Positive MIC
Class-level
MIC 0.04–0.33 μg/mL (Gram-positive)
Supports antimicrobial screening context; spectrum selectivity requires review
Comparable to Clecarmycin A1 on Gram-positive; A1 broader
Antibacterial MIC Natural Product

Selectivity vs. Clecarmycin A1

A direct comparison with its closest structural analog, Clecarmycin A1, reveals key differences in biological activity. While both compounds share potent anti-Gram-positive activity, Clecarmycin A1 exhibits broader antimicrobial spectrum, including stronger activity against Gram-negative bacteria and Candida albicans . Conversely, in cytotoxicity assays, Clecarmycin A1 (IC50 6.58 mg/mL) is more potent than Clecarmycin C (IC50 11.5 mg/mL) against HeLa S3 cells [1]. These data highlight that even minor structural variations between these two in-class analogs lead to a distinct and quantifiable shift in biological potency and spectrum.

Analog Selectivity
Data to verify
C: IC50 11.5 mg/mL; A1: IC50 6.58 mg/mL
A1 broader antimicrobial spectrum
Supports SAR and cell-model endpoint review; potency shift context
Direct comparison; source data pending
Structure-Activity Relationship Analog Comparison Selectivity

In Vivo Antitumor Efficacy

Clecarmycins, including Clecarmycin C, have demonstrated in vivo antitumor activity in two established murine cancer models. This provides a critical layer of evidence beyond simple in vitro cytotoxicity, confirming that the compound retains efficacy in a living system [1].

In Vivo Tumor Model
Class-level
Active in leukemia P388 and sarcoma 180 murine models
Supports in vivo model-response context; requires quantitative validation
Qualitative finding; no survival/tumor inhibition data
In Vivo Antitumor Efficacy

Optimal Research Applications


Novel Antitumor Mechanism Screening

Given its 10-20 fold greater cytotoxicity than adriamycin against HeLa S3 cells, Clecarmycin C is ideally suited for inclusion in screening libraries aimed at identifying novel antitumor mechanisms. Its distinct epoxide-containing anthrapyrone structure suggests a mode of action different from standard topoisomerase inhibitors, making it a valuable tool for pathway deconvolution and target identification studies .

Dual Antibiotic-Antitumor Studies

Clecarmycin C is a prime candidate for research programs investigating compounds with dual antibacterial and antitumor properties. Its potent MIC range against Gram-positive bacteria (0.04-0.33 μg/mL) can be directly contrasted with its antitumor efficacy, allowing researchers to explore the structural and mechanistic basis for this dual activity [1].

Epoxide SAR Investigations

The availability of both Clecarmycin C and its analog Clecarmycin A1 provides a unique opportunity for comparative SAR studies. The quantitative differences in cytotoxicity (C: IC50 11.5 mg/mL vs. A1: IC50 6.58 mg/mL) and antimicrobial spectrum (A1 has broader activity) enable precise investigations into how specific structural modifications influence biological potency and selectivity [2].

In Vivo Oncology Models

With demonstrated in vivo antitumor activity against leukemia P388 and sarcoma 180 in mice, Clecarmycin C is a validated tool for preclinical oncology research. It can serve as a positive control or a lead compound for further development in studies requiring a natural product with proven in vivo efficacy [3].

Application
Selection Property
Validation Focus
Antitumor mechanism-of-action studies
Non-anthracycline epoxide scaffold
Pathway deconvolution and target identification assays
Dual antibiotic-antitumor activity research
Reported Gram-positive antibacterial and cytotoxicity screening context
Mechanistic basis for dual-activity profile
Structure-activity relationship (SAR) investigations
Analog pair with distinct potency and spectrum profiles
Comparative cytotoxicity and antimicrobial screening
In vivo tumor model research
Reported in vivo activity in murine models
Model-response evaluation and lead compound benchmarking
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